[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate
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Overview
Description
[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate is a natural product found in Thermobifida alba with data available.
Scientific Research Applications
Synthesis of Tetrahydrotriazoloacridines
A study by Khaligh (2017) discusses the use of 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate in catalyzing the condensation of various compounds under microwave irradiation. This efficient method synthesizes tetrahydroacridine derivatives, showcasing the compound's role in synthesizing aromatic heterocycles (Khaligh, 2017).
Synthesis of Tetrazolium and Triazolium Dinitromethylides
Katritzky et al. (2005) explored the preparation of Tetrazolium-5-dinitromethylide sodium salt through a process involving nitration of certain complex salts. This research highlights the compound's utility in synthesizing novel organic structures (Katritzky et al., 2005).
Studies on Dihydro-1,4-Thiazines
Stoodley and Wilkins (1975) conducted a study on the reaction of a similar compound with acetyl chloride under nitrogen, leading to the formation of various derivatives. This research demonstrates the compound's reactivity and potential in forming diverse molecular structures (Stoodley & Wilkins, 1975).
Synthesis of N-Substituted Bicycloheptanones
Grošelj et al. (2006) focused on acid-catalyzed reactions of certain bicycloheptanones, yielding various substitution products. This study indicates the compound's role in the efficient synthesis of complex bicyclic structures (Grošelj et al., 2006).
Preparation of Triazoloquinazolinium Betaines
Crabb et al. (1999) prepared 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, illustrating the compound's application in forming quinazolinium derivatives and their subsequent molecular rearrangements (Crabb et al., 1999).
Synthesis of Dimethyl Sulfomycinamate
Bagley et al. (2005) reported on the synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of antibiotics, through a multistep process. This highlights the compound's importance in antibiotic synthesis (Bagley et al., 2005).
Properties
Molecular Formula |
C36H58N4O11S |
---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C36H58N4O11S/c1-8-9-10-11-12-13-22(2)14-15-23(3)16-18-29(41)24(4)17-19-30-26(6)34(44)39-27(7)35(45)38-21-25(5)33(43)40-28(36(46)50-30)20-31(32(37)42)51-52(47,48)49/h15-16,18,22,24-26,28,30-31H,7-14,17,19-21H2,1-6H3,(H2,37,42)(H,38,45)(H,39,44)(H,40,43)(H,47,48,49)/b18-16+,23-15+ |
InChI Key |
XLDIAUNLPWGNHO-XWZQQIMHSA-N |
Isomeric SMILES |
CCCCCCCC(C)C/C=C(\C)/C=C/C(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CC(C(=O)N)OS(=O)(=O)O)C)C |
Canonical SMILES |
CCCCCCCC(C)CC=C(C)C=CC(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CC(C(=O)N)OS(=O)(=O)O)C)C |
Synonyms |
topostatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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